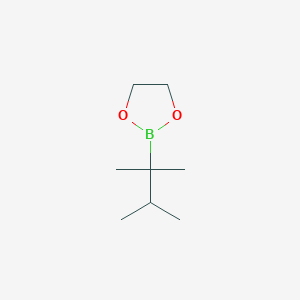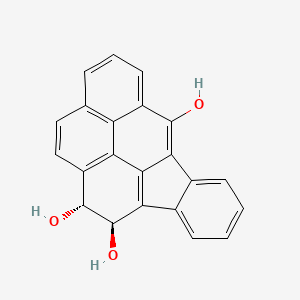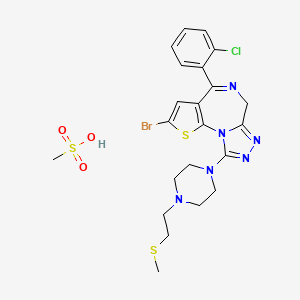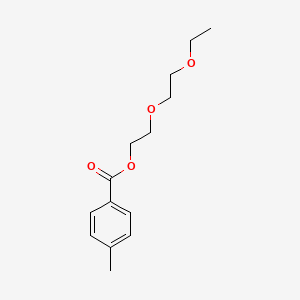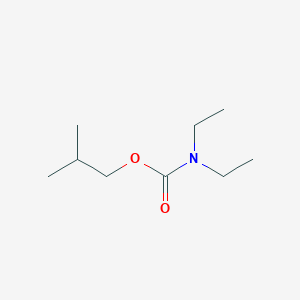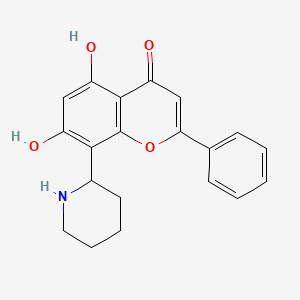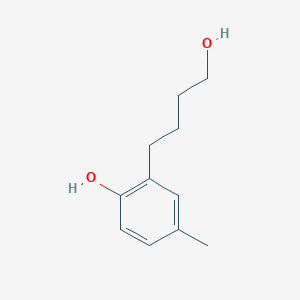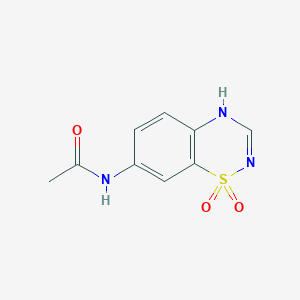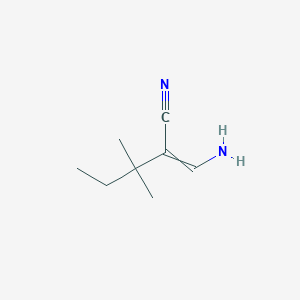
2-(Aminomethylidene)-3,3-dimethylpentanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethylidene)-3,3-dimethylpentanenitrile is an organic compound with a unique structure that includes an aminomethylidene group attached to a dimethylpentanenitrile backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethylidene)-3,3-dimethylpentanenitrile typically involves the reaction of appropriate nitriles with amines under controlled conditions. One common method is the reaction of 3,3-dimethylpentanenitrile with aminomethylidene reagents in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters are crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aminomethylidene)-3,3-dimethylpentanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The aminomethylidene group can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, alkylating agents, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms of the compound .
Applications De Recherche Scientifique
2-(Aminomethylidene)-3,3-dimethylpentanenitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(Aminomethylidene)-3,3-dimethylpentanenitrile involves its interaction with molecular targets such as enzymes and receptors. The aminomethylidene group can form covalent bonds with nucleophilic sites on proteins, affecting their function. This interaction can modulate various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Aminomethylidene)-1,3-dicarbonyl compounds: These compounds share a similar aminomethylidene group but differ in their backbone structure.
Aminomethylidene derivatives of 1,3-dicarbonyl compounds: These derivatives exhibit similar reactivity and applications but have different physical and chemical properties.
Uniqueness
2-(Aminomethylidene)-3,3-dimethylpentanenitrile is unique due to its specific structure, which imparts distinct reactivity and properties. Its dimethylpentanenitrile backbone provides stability and versatility in various chemical reactions, making it a valuable compound in research and industrial applications .
Propriétés
Numéro CAS |
90594-31-3 |
|---|---|
Formule moléculaire |
C8H14N2 |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
2-(aminomethylidene)-3,3-dimethylpentanenitrile |
InChI |
InChI=1S/C8H14N2/c1-4-8(2,3)7(5-9)6-10/h5H,4,9H2,1-3H3 |
Clé InChI |
AOFYAVWRDQBNEN-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)C(=CN)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


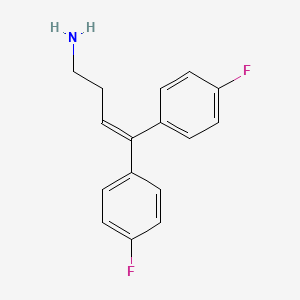
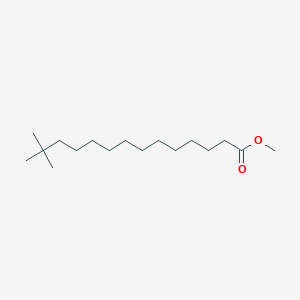
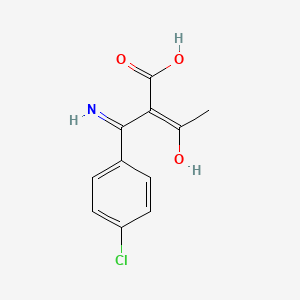
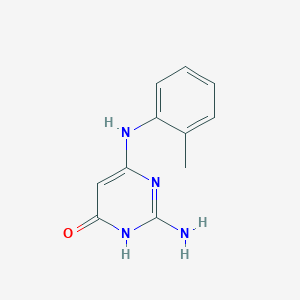
![Prop-2-en-1-yl 4-oxo-4-[(triethylstannyl)oxy]but-2-enoate](/img/structure/B14349283.png)
